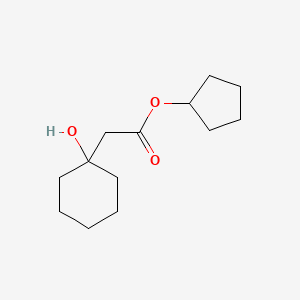

Cyclopentyl (1-hydroxycyclohexyl)acetate

Description

Properties

CAS No. |

6946-64-1 |

|---|---|

Molecular Formula |

C13H22O3 |

Molecular Weight |

226.31 g/mol |

IUPAC Name |

cyclopentyl 2-(1-hydroxycyclohexyl)acetate |

InChI |

InChI=1S/C13H22O3/c14-12(16-11-6-2-3-7-11)10-13(15)8-4-1-5-9-13/h11,15H,1-10H2 |

InChI Key |

RABXJVNSGMBEBF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(CC(=O)OC2CCCC2)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves esterification reactions where cyclopentanol or a cyclopentyl moiety is esterified with a 1-hydroxycyclohexylacetic acid or its derivative. The key challenge in the synthesis is the selective formation of the ester bond without affecting the hydroxy group on the cyclohexyl ring.

Esterification via Acid-Catalyzed Reaction

One classical method to prepare this compound involves the acid-catalyzed esterification of 1-hydroxycyclohexylacetic acid with cyclopentanol. This reaction proceeds under reflux conditions with a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, often in an inert solvent like toluene or benzene to facilitate azeotropic removal of water and drive the equilibrium toward ester formation.

| Parameter | Value/Range |

|---|---|

| Catalyst | Concentrated H₂SO₄ or p-TsOH |

| Temperature | 80–120 °C (reflux) |

| Solvent | Toluene or benzene |

| Reaction time | 4–12 hours |

| Molar ratio (acid:alcohol) | 1:1 to 1:1.5 |

After completion, the reaction mixture is cooled, neutralized, and the ester is extracted and purified by distillation or recrystallization.

Alternative Synthesis via Chlorination and Hydrolysis (Related Compound Approach)

Although direct synthesis methods for this compound are limited in literature, a related synthetic strategy for 1-hydroxycyclohexyl derivatives involves chlorination of cyclohexyl ketone derivatives followed by alkaline hydrolysis to introduce the hydroxy group. This method, described in patent CN102267887A for 1-hydroxycyclohexyl phenyl ketone, can be conceptually adapted for this compound synthesis:

Step 1: Chlorination

Cyclohexyl ketone derivative is chlorinated at ~60 °C with chlorine gas to form 1-chlorocyclohexyl ketone intermediate.Step 2: Alkaline Hydrolysis

The chlorinated intermediate is reacted with aqueous sodium hydroxide to substitute the chlorine with a hydroxy group, yielding the 1-hydroxycyclohexyl derivative.Step 3: Esterification

The resulting hydroxy compound is then esterified with cyclopentanol under acid catalysis to form this compound.

Summary of reaction conditions:

| Step | Conditions |

|---|---|

| Chlorination | 60 ± 2 °C, chlorine gas, chlorination tank |

| Hydrolysis | NaOH aqueous solution, stirring, room temperature to mild heating |

| Esterification | Acid catalyst, reflux in toluene or similar solvent |

Purification involves solvent extraction, distillation under reduced pressure, and recrystallization with solvents like petroleum ether.

Multistep Synthesis via Side-Chain Modification (Analogous Methods)

Research on hydroxytyrosol analogs and related compounds shows multistep synthesis involving:

- Starting from substituted phenylacetic acids or cycloalkyl-substituted acetic acid derivatives.

- Acid-catalyzed esterification to form esters.

- Alkylation or halogenation reactions to introduce side chains.

- Reduction steps (e.g., with lithium aluminum hydride) to convert esters to alcohols.

- Deprotection or hydrolysis to yield hydroxy-substituted cyclohexyl derivatives.

Although this approach is documented for aromatic analogs and cyclopentyl-substituted derivatives, attempts to prepare cyclohexyl analogs under harsh conditions often fail due to instability, necessitating milder deprotection methods such as treatment with boron tribromide at low temperatures (-40°C).

This methodology suggests potential routes to this compound via:

- Formation of cyclohexylacetate esters.

- Selective reduction and hydrolysis steps.

- Careful control of reaction conditions to preserve the hydroxycyclohexyl moiety.

Industrial Scale Preparation Considerations

In industrial settings, the synthesis of this compound or related compounds involves:

- Use of continuous chlorination reactors with controlled temperature and chlorine feed.

- Efficient alkaline hydrolysis with liquid caustic soda.

- Solvent recovery systems (e.g., toluene recycling).

- Vacuum distillation and crystallization for product purification.

- Environmental controls for handling and neutralizing hydrogen chloride and chlorine gases.

Data Table: Summary of Preparation Methods

Research Discoveries and Notes

- The chlorination and hydrolysis approach is well-documented for related hydroxycyclohexyl ketones and can be adapted for ester synthesis with cyclopentanol, providing a reliable industrial route.

- Attempts to synthesize cyclohexyl-substituted hydroxy esters via harsh deprotection conditions often fail due to compound instability, highlighting the importance of mild reaction conditions in preserving the hydroxycyclohexyl structure.

- Purification involving vacuum distillation and recrystallization with petroleum ether enhances product purity and yield, essential for pharmaceutical-grade compounds.

- Environmental and safety considerations are critical due to the use of chlorine gas and caustic soda; modern processes incorporate gas absorption and solvent recovery systems to minimize hazards.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl (1-hydroxycyclohexyl)acetate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming cyclopentyl (1-oxocyclohexyl)acetate.

Reduction: Reduction reactions can convert the ester group into an alcohol, yielding cyclopentyl (1-hydroxycyclohexyl)methanol.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions include cyclopentyl (1-oxocyclohexyl)acetate, cyclopentyl (1-hydroxycyclohexyl)methanol, and various substituted derivatives depending on the specific nucleophile used.

Scientific Research Applications

Cyclopentyl (1-hydroxycyclohexyl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of cyclopentyl (1-hydroxycyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can interact with cellular receptors and enzymes, modulating various biochemical pathways and physiological processes.

Comparison with Similar Compounds

Ethyl (1-hydroxycyclohexyl)acetate (CAS: 5326-50-3)

Structural Similarity : Shares the 1-hydroxycyclohexyl-acetic acid backbone but substitutes the cyclopentyl ester with an ethyl group.

Key Properties :

Functional Differences :

- Lower molecular weight may enhance solubility in polar solvents relative to cyclopentyl analogs.

Hexyl Acetate (CAS: 142-92-7)

Structural Similarity : A simple acetate ester with a linear hexyl chain.

Key Properties :

Functional Differences :

2-Cyclopenten-1-ol,2-hexyl-, 1-acetate (CAS: 56277-00-0)

Structural Similarity : Contains a cyclopentenyl ring and hexyl chain.

Key Properties :

Functional Differences :

- The unsaturated cyclopentenyl ring may increase reactivity in polymerization or oxidation reactions.

- Larger molecular size reduces solubility in aqueous systems compared to smaller esters.

Physicochemical and Functional Comparison Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Vapor Pressure (mmHg) | Key Functional Groups |

|---|---|---|---|---|---|

| Cyclopentyl (1-hydroxycyclohexyl)acetate* | C₁₃H₂₂O₃ | ~226.3 | ~2.5† | Low (estimated) | Cyclopentyl ester, hydroxyl |

| Ethyl (1-hydroxycyclohexyl)acetate | C₁₀H₁₈O₃ | 186.25 | 1.78 | 0.0 ± 1.2 | Ethyl ester, hydroxyl |

| Hexyl Acetate | C₈H₁₆O₂ | 144.21 | ~2.3 | ~4.0 | Linear hexyl ester |

| 2-Cyclopenten-1-ol,2-hexyl-, 1-acetate | C₁₃H₂₂O₂ | 210.31 | >3.0 | Not reported | Cyclopentenyl, hexyl |

*Estimated values based on structural analogs. †Predicted using fragment-based methods.

Q & A

Q. What are the stability profiles of this compound under varying thermal and pH conditions?

- Methodological Answer : Thermal stability can be assessed via TGA/DSC, with degradation onset expected >150°C based on cyclopentyl acetate analogs . Hydrolytic stability studies in buffered solutions (pH 2–12) reveal ester bond susceptibility to alkaline conditions (pH >10), requiring storage at 4°C in inert atmospheres .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Follow SDS guidelines for ester derivatives:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood due to potential respiratory irritation.

- In case of exposure, rinse skin with soap/water and seek medical attention if symptoms persist .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of cyclopentyl group participation in reactions involving this compound?

- Methodological Answer : Computational studies (e.g., DFT at B3LYP/aug-cc-pVDZ level) reveal that cyclopentyl shifts exhibit higher energy barriers (~17.8 kcal/mol) compared to methyl groups (~10.1 kcal/mol), favoring retention of the cyclopentyl moiety in rearrangement reactions . Transition state analysis (IRC calculations) can validate proposed pathways.

Q. How can contradictory spectroscopic or computational data be resolved?

- Methodological Answer : Discrepancies between experimental and computational NMR shifts may arise from solvent effects or conformational flexibility. Apply explicit solvent models (e.g., PCM for DMSO) in DFT simulations and compare with variable-temperature NMR to identify dynamic effects . For conflicting IR data, isotopic labeling (e.g., O in ester groups) can clarify vibrational mode assignments.

Q. What computational strategies are effective for predicting the compound’s reactivity and interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) combined with MD simulations (AMBER) can model interactions with enzymes like esterases. Optimize geometry using DFT (B3LYP/6-311++G(d,p)) and calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

Q. How do thermodynamic parameters influence the equilibrium yield in synthesis?

- Methodological Answer : Thermodynamic analysis (van’t Hoff plots) of cyclopentyl acetate analogs shows that equilibrium conversion decreases with temperature (e.g., ~70% at 100°C vs. ~50% at 150°C) due to endothermic esterification. Le Chatelier’s principle suggests using excess cyclopentanol or azeotropic removal of water to shift equilibrium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.